4-(1,1-Difluoroethyl)benzoyl chloride
Description
4-(1,1-Difluoroethyl)benzoyl chloride is a benzoyl chloride derivative featuring a para-substituted 1,1-difluoroethyl group. Its molecular formula is C₉H₇ClF₂O, with a molecular weight of 204.6 g/mol. The difluoroethyl group imparts significant electron-withdrawing effects, enhancing the electrophilicity of the carbonyl carbon compared to unsubstituted benzoyl chloride. This compound is primarily used as an acylating agent in organic synthesis, particularly in pharmaceuticals and agrochemicals, where fluorinated groups improve metabolic stability and bioavailability .
Properties
Molecular Formula |
C9H7ClF2O |
|---|---|
Molecular Weight |
204.60 g/mol |
IUPAC Name |
4-(1,1-difluoroethyl)benzoyl chloride |
InChI |
InChI=1S/C9H7ClF2O/c1-9(11,12)7-4-2-6(3-5-7)8(10)13/h2-5H,1H3 |
InChI Key |
HYDNGAGYFLIVOM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=C(C=C1)C(=O)Cl)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,1-Difluoroethyl)benzoyl chloride typically involves the reaction of 4-(1,1-Difluoroethyl)benzoic acid with thionyl chloride (SOCl2) or oxalyl chloride (COCl)2. The reaction is carried out under reflux conditions, and the resulting product is purified by distillation or recrystallization .
Industrial Production Methods
In industrial settings, the production of 4-(1,1-Difluoroethyl)benzoyl chloride follows similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems ensures high yield and purity of the product. The reaction conditions are optimized to minimize by-products and waste .
Chemical Reactions Analysis
Types of Reactions
4-(1,1-Difluoroethyl)benzoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Reduction Reactions: The compound can be reduced to 4-(1,1-Difluoroethyl)benzyl alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: It can be oxidized to 4-(1,1-Difluoroethyl)benzoic acid using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Substitution: Reagents like amines, alcohols, and thiols; conditions include room temperature or mild heating.
Reduction: Reagents like LiAlH4; conditions include anhydrous solvents and low temperatures.
Oxidation: Reagents like KMnO4; conditions include acidic or basic aqueous solutions.
Major Products
Amides, Esters, and Thioesters: Formed from substitution reactions.
4-(1,1-Difluoroethyl)benzyl Alcohol: Formed from reduction reactions.
4-(1,1-Difluoroethyl)benzoic Acid: Formed from oxidation reactions.
Scientific Research Applications
4-(1,1-Difluoroethyl)benzoyl chloride is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis for the preparation of various derivatives.
Biology: In the synthesis of biologically active molecules and pharmaceuticals.
Medicine: As an intermediate in the production of drugs and therapeutic agents.
Industry: In the manufacture of agrochemicals, polymers, and specialty chemicals
Mechanism of Action
The mechanism of action of 4-(1,1-Difluoroethyl)benzoyl chloride involves its reactivity as an acylating agent. The compound reacts with nucleophiles to form acylated products. The molecular targets include nucleophilic sites on molecules such as amines, alcohols, and thiols. The pathways involved are typically nucleophilic acyl substitution reactions .
Comparison with Similar Compounds
Substituent Effects on Reactivity and Properties
The reactivity and physical properties of benzoyl chlorides are heavily influenced by para-substituents. Below is a comparative analysis with key analogues:
Reactivity in Acylation Reactions
- Electron-Withdrawing Groups (e.g., -CF₂CH₃, -Br, -OCF₃):
These substituents increase the electrophilicity of the carbonyl carbon, accelerating nucleophilic acyl substitution. For example, 4-(1,1-Difluoroethyl)benzoyl chloride reacts efficiently with amines and alcohols under mild conditions, similar to 4-Bromobenzoyl chloride . - Electron-Donating Groups (e.g., -C(CH₃)₃, -OCH₃):
The tert-butyl group in 4-tert-Butylbenzoyl chloride introduces steric hindrance, slowing reactions with bulky nucleophiles. Methoxy groups reduce electrophilicity, requiring harsher conditions for acylation .
Thermal and Chemical Stability
Biological Activity
4-(1,1-Difluoroethyl)benzoyl chloride is a synthetic organic compound with significant potential in various biological applications. This article explores its biological activity, including mechanisms of action, synthesis, and relevant case studies.
- Molecular Formula : CHClFO
- Molecular Weight : 208.60 g/mol
- CAS Number : 53902609
The biological activity of 4-(1,1-Difluoroethyl)benzoyl chloride is primarily attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, potentially leading to altered cellular functions.
- Antimicrobial Activity : Preliminary studies suggest that it may exhibit antimicrobial properties by disrupting bacterial cell walls or inhibiting essential metabolic processes.
Synthesis and Derivatives
The synthesis of 4-(1,1-Difluoroethyl)benzoyl chloride typically involves the reaction of benzoyl chloride with difluoroethyl compounds under controlled conditions. The compound can serve as a precursor for various derivatives that may enhance its biological activity.
Synthetic Route Example:
Antimicrobial Activity
Recent studies have evaluated the antimicrobial efficacy of 4-(1,1-Difluoroethyl)benzoyl chloride against various pathogens. For instance, it has shown moderate to strong activity against Gram-positive and Gram-negative bacteria.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These findings indicate that the compound could be a candidate for developing new antimicrobial agents.
Case Studies
-
Case Study on Antifungal Activity :
A study investigated the antifungal properties of various benzoyl derivatives, including 4-(1,1-Difluoroethyl)benzoyl chloride. It demonstrated significant activity against Botrytis cinerea, a common plant pathogen, with an EC value of approximately 10 µg/mL. -
Toxicological Assessment :
Toxicological evaluations have been conducted to assess the safety profile of 4-(1,1-Difluoroethyl)benzoyl chloride. In animal models, it was found to have a low acute toxicity profile but showed potential carcinogenic effects at high doses over prolonged exposure.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
